15-keto Latanoprost
描述
15-Keto Latanoprost is an active metabolite of the prostaglandin analog latanoprost. It is primarily known for its role in reducing intraocular pressure, making it a significant compound in the treatment of glaucoma . This compound is a potential pharmaceutical impurity found in commercial preparations of latanoprost .
作用机制
生化分析
Biochemical Properties
15-Keto Latanoprost interacts with various enzymes, proteins, and other biomolecules. It is a potential metabolite of latanoprost when administered to animals . The majority of receptor-binding studies indicate that the free acid metabolites of these compounds are agonists at the prostaglandin FP receptor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to produce a small but measurable decrease in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 µg/eye . It also causes an 8 mm Hg reduction in pupillary diameter at 5 µg/eye .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. The ocular hypotensive response of these PG drugs may actually be mediated by EP3 receptors activated by endogenously produced PGs resulting from drug stimulation of FP receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. When applied once daily to glaucomatous monkey eyes, all three concentrations of this compound produced significant reductions in IOP, with the maximum reduction on treatment day 5 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The maximum reduction from vehicle-only baseline IOP was 3.0 ± 0.3 mm Hg (9%) for 0.0001% this compound, 7.6 ± 0.6 mm Hg (23%) for 0.001% this compound, and 6.3 ± 0.4 mm Hg (18%) for 0.01% this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. Three of the four clinically used PG analogs have a hydroxyl group on position 15, which is the site of potential metabolic conversion into a 15-keto analog .
准备方法
15-酮拉坦前列素的合成涉及多个步骤,从手性前体Corey内酯二醇开始。 合成路线包括Swern氧化、烯丙基还原和Wittig反应条件 . 酮和烯烃官能团的还原在一步中使用低成本催化剂(如氯化镍和硼氢化钠)在甲醇中完成 . 这种方法具有高度立体选择性和更高的收率,使其成为合成15-酮拉坦前列素的有效方案。
化学反应分析
15-酮拉坦前列素会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物,例如15-酮衍生物.
还原: 还原反应可以将酮基转化回羟基。
取代: 该化合物可以发生取代反应,特别是在苯环上。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物包括15-酮拉坦前列素的各种氧化和还原衍生物 .
科学研究应用
15-酮拉坦前列素在科学研究中具有多种应用:
眼科: 它被用来研究治疗青光眼时眼内压的降低.
药理学: 该化合物用于研究前列腺素类似物的药代动力学和药效学.
生物化学: 它作为模型化合物用于研究前列腺素的代谢和降解.
工业应用: 该化合物用于开发稳定的眼药水水性制剂.
相似化合物的比较
15-酮拉坦前列素类似于其他前列腺素类似物,例如:
拉坦前列素: 母体化合物,其在降低眼内压方面更有效.
比马前列素: 另一种用于治疗青光眼的 前列腺素类似物,以其更高的疗效而闻名.
特拉前列素: 功能类似,但药代动力学特性不同.
异丙基单丙前列素: 作用机制不同的效力较低的类似物.
属性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYCMQSMHPIBBZ-VIZYZFHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432091 | |
Record name | 15-Ketolatanoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135646-98-9 | |
Record name | 15-Ketolatanoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 15-keto latanoprost compare to latanoprost in terms of its IOP-lowering effect in glaucomatous eyes?
A1: Research indicates that this compound exhibits potent ocular hypotensive effects comparable to, and in some instances, superior to, the commercially available latanoprost (Xalatan). A study using a monkey model of glaucoma demonstrated that a 0.001% concentration of this compound achieved equivalent or greater reductions in intraocular pressure (IOP) compared to a 0.005% concentration of latanoprost. [] This suggests that this compound could potentially offer similar therapeutic benefits at a lower concentration.
Q2: What is the proposed mechanism of action for this compound in reducing IOP?
A2: While the precise mechanism remains to be fully elucidated, studies suggest that this compound, like latanoprost, primarily lowers IOP by enhancing uveoscleral outflow. [] In a study on normal monkey eyes, a single dose of 0.005% this compound did not significantly alter tonographic outflow facility (C) or fluorophotometric aqueous humor flow rates (F) compared to baseline or vehicle-treated control eyes. [] This suggests that this compound's IOP-lowering effect is unlikely due to changes in aqueous humor production or conventional outflow pathways.
Q3: Can the analytical methods used to quantify this compound also detect related substances and impurities?
A3: Yes, a versatile high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous quantification of latanoprost, timolol, benzalkonium chloride, and related substances, including degradation products. [] This stability-indicating method utilizes a reverse-phase cyano column and gradient elution with a phosphate buffer/acetonitrile/methanol mobile phase. Importantly, it can detect this compound and its known impurities, along with other components of interest, demonstrating its utility for quality control and stability assessments of ophthalmic solutions containing this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。